MRS3558

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

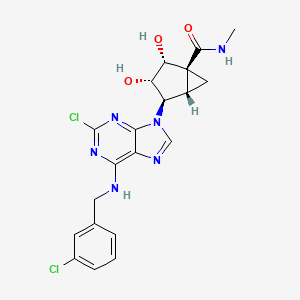

C20H20Cl2N6O3 |

|---|---|

Molekulargewicht |

463.3 g/mol |

IUPAC-Name |

(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |

InChI |

InChI=1S/C20H20Cl2N6O3/c1-23-18(31)20-6-11(20)13(14(29)15(20)30)28-8-25-12-16(26-19(22)27-17(12)28)24-7-9-3-2-4-10(21)5-9/h2-5,8,11,13-15,29-30H,6-7H2,1H3,(H,23,31)(H,24,26,27)/t11-,13-,14+,15+,20+/m1/s1 |

InChI-Schlüssel |

GAYWHRPOIWFKIF-DDDALXFXSA-N |

Isomerische SMILES |

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)Cl |

Kanonische SMILES |

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)Cl |

Synonyme |

4-(2-chloro-6-(3-chlorobenzylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo(3.1.0)hexane-1-carboxamide MRS 3558 MRS-3558 MRS3558 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of Selective P2Y14 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target, particularly in the context of inflammation and immune responses. Its endogenous agonists are UDP-sugars, such as UDP-glucose, which are released from cells under stress or during cell damage, acting as "danger signals". Understanding the mechanism by which antagonists inhibit this receptor is crucial for the development of novel therapeutics.

While the specific compound MRS3558 was requested, public scientific literature does not contain characterization data for a molecule with this designation. However, extensive research has been published on a potent, high-affinity, and highly selective P2Y14 receptor antagonist known as PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid). PPTN belongs to a class of 4,7-disubstituted 2-naphthoic acid derivatives and its mechanism of action is considered representative for selective antagonists at this receptor.[1][2] This guide will focus on the well-characterized actions of PPTN to provide an in-depth overview of the core antagonistic mechanism at the P2Y14 receptor.

Core Mechanism of Action: Competitive Antagonism

The P2Y14 receptor is canonically coupled to the Gi/o family of heterotrimeric G proteins.[3] Activation of the receptor by an agonist like UDP-glucose leads to the dissociation of the G protein into its Gαi and Gβγ subunits. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

PPTN functions as a competitive antagonist at the P2Y14 receptor.[1][2] This means it binds to the same site on the receptor as the endogenous agonist (the orthosteric site) but does not activate it. By occupying the binding site, PPTN prevents UDP-glucose from binding and initiating the downstream signaling cascade. The result is a blockade of the agonist-induced inhibition of adenylyl cyclase, thereby maintaining normal or forskolin-stimulated intracellular cAMP levels.[1] Schild analysis of PPTN's effect on UDP-glucose-mediated inhibition of adenylyl cyclase confirmed this competitive mechanism.[1][2]

Quantitative Data: Affinity and Potency

The pharmacological activity of PPTN has been quantified in various assays, demonstrating its high affinity and potency for the human P2Y14 receptor. These values are critical for comparing antagonist candidates and for designing in vitro and in vivo experiments.

| Parameter | Value | Cell System | Assay Type | Reference |

| KB | 434 pM | P2Y14-expressing C6 glioma cells | Adenylyl Cyclase Inhibition (Schild) | [1] |

| IC50 | ~1 nM | Differentiated HL-60 cells | Chemotaxis (vs. 10 µM UDP-glucose) | [4] |

| IC50 | ~4 nM | Differentiated HL-60 cells | Chemotaxis (vs. 100 µM UDP-glucose) | [4] |

-

KB (Antagonist Equilibrium Dissociation Constant): This value, derived from Schild analysis, represents the concentration of antagonist required to shift the agonist concentration-response curve by a factor of two. A lower KB indicates higher antagonist affinity.

-

IC50 (Half Maximal Inhibitory Concentration): This value represents the concentration of antagonist required to inhibit a specific biological response (like chemotaxis) by 50%.

Notably, PPTN is highly selective for the P2Y14 receptor. At a concentration of 1 µM, it shows no significant agonist or antagonist activity at other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13.[1][4]

Signaling Pathway and Antagonist Intervention

The following diagram illustrates the P2Y14 receptor signaling cascade and the point of intervention by a competitive antagonist like PPTN.

Experimental Protocols

The characterization of a P2Y14 antagonist like PPTN involves multiple key experiments to determine its affinity, mechanism, and functional effect.

Adenylyl Cyclase (AC) Inhibition Assay

This functional assay directly measures the primary signaling output of the Gi-coupled P2Y14 receptor.

-

Objective: To determine the ability of an antagonist to block agonist-induced inhibition of cAMP production.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the human P2Y14 receptor (e.g., C6 glioma cells).

-

Stimulation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., PPTN) for a defined period (e.g., 15-30 minutes).

-

AC Activation: Add a direct adenylyl cyclase activator, such as forskolin, to stimulate cAMP production. Simultaneously, add the P2Y14 agonist (e.g., UDP-glucose) at various concentrations to generate a dose-response curve.

-

Lysis and Quantification: After incubation, lyse the cells and quantify the intracellular cAMP levels. This is typically done using a competitive binding assay with a labeled cAMP tracer, such as a radioimmunoassay (RIA) using [³H]cAMP or a fluorescence/luminescence-based ELISA.

-

Data Analysis: Plot the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve with no change in the maximum response is indicative of competitive antagonism. The data can be further analyzed using a Schild plot to calculate the KB value.[1][2]

-

Neutrophil Chemotaxis Assay

This assay provides a physiologically relevant measure of the antagonist's ability to block a key immune function mediated by P2Y14 activation.

-

Objective: To assess the antagonist's efficacy in preventing the directed migration of immune cells toward an agonist chemoattractant.

-

Methodology:

-

Cell Preparation: Isolate human neutrophils from fresh blood or use a suitable cell line that expresses P2Y14 upon differentiation (e.g., HL-60 promyelocytic leukemia cells).[4]

-

Assay Setup: Use a Boyden chamber or a similar multi-well migration plate (e.g., Transwell) with a porous membrane separating an upper and a lower chamber.

-

Loading: Place the P2Y14 agonist (UDP-glucose) in the lower chamber to create a chemoattractant gradient. Place the prepared neutrophils, pre-incubated with the antagonist (PPTN) or vehicle control, in the upper chamber.

-

Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 1-2 hours) at 37°C.

-

Quantification: Quantify the number of cells that have migrated through the membrane into the lower chamber. This can be done by lysing the cells in the lower chamber and measuring a cellular marker (e.g., a fluorescent dye like Calcein-AM) or by direct cell counting via microscopy or flow cytometry.

-

Data Analysis: Compare the number of migrated cells in the antagonist-treated groups to the vehicle control. Calculate the IC50 value for the inhibition of chemotaxis. A negative control (no agonist) and a positive control using a different chemoattractant (e.g., fMetLeuPhe) should be included to confirm the specificity of the antagonist's action.[1]

-

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel P2Y14 receptor antagonist.

Conclusion

The mechanism of action for selective P2Y14 receptor antagonists, exemplified by the well-characterized molecule PPTN, is centered on competitive inhibition at the orthosteric agonist binding site. This blockade prevents the Gi-mediated inhibition of adenylyl cyclase and subsequent downstream cellular responses, such as neutrophil chemotaxis. A systematic approach utilizing functional biochemical and cell-based assays is essential for quantifying the affinity, potency, and physiological efficacy of these compounds, paving the way for their development as potential therapeutics for a range of inflammatory diseases.

References

- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. UDP is a competitive antagonist at the human P2Y14 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Selective P2Y14 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of selective antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in a range of inflammatory and immune responses. The activation of the P2Y14 receptor by endogenous ligands, primarily UDP-sugars such as UDP-glucose, initiates a cascade of intracellular events that contribute to various pathological conditions.[1] Consequently, the development of potent and selective P2Y14 receptor antagonists is a critical area of research for novel therapeutics. This document details the pharmacology of these antagonists, presents key experimental protocols for their characterization, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts of P2Y14 Receptor Antagonism

The P2Y14 receptor is a member of the P2Y receptor family and is preferentially coupled to the Gi/o family of G proteins.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, P2Y14 receptor signaling can engage other pathways, including the mitogen-activated protein kinase (MAPK) cascade and the Rho/Rho kinase pathway, which is involved in cytoskeletal rearrangement and cell migration.[3][4]

Selective P2Y14 receptor antagonists are molecules that bind to the receptor but do not elicit a biological response. Instead, they block the binding of endogenous agonists, thereby inhibiting the downstream signaling pathways. The most well-characterized class of selective P2Y14 receptor antagonists is derived from a 4,7-disubstituted 2-naphthoic acid scaffold.[5]

Quantitative Data on Selective P2Y14 Receptor Antagonists

The potency and selectivity of P2Y14 receptor antagonists are determined through various in vitro assays. The data for the prototypical antagonist, 4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalene-carboxylic acid (PPTN), and its analogs are summarized below.

| Compound | Assay Type | Cell Line | Agonist | Potency (IC50/Kb) | Selectivity | Reference |

| PPTN | Adenylyl Cyclase Inhibition | P2Y14-C6 Glioma | UDP-glucose | KB: 434 pM | Highly selective over P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13 receptors at 1 µM | [6][7] |

| PPTN | Chemotaxis Assay | Differentiated HL-60 | UDP-glucose (10 µM) | IC50: ~1 nM | Not applicable | [6] |

| PPTN | Chemotaxis Assay | Differentiated HL-60 | UDP-glucose (100 µM) | IC50: ~4 nM | Not applicable | [6] |

| Compound 38 | UDP-competitive binding | Not Specified | UDP | 8 nM | Not Specified | [5] |

| MRS4174 (AF488-labeled) | Fluorescent Antagonist Binding | CHO-hP2Y14R | Not Applicable | Ki: 80 pM | Not Specified | [8] |

| N-acetyl PPTN (Compound 4) | Neuropathic Pain Model (in vivo) | Mouse | Not Applicable | 10 µmol/kg (i.p.) | Not Applicable | [9] |

Key Experimental Protocols

The characterization of selective P2Y14 receptor antagonists relies on a suite of robust and reproducible experimental assays. Detailed methodologies for the most critical of these are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the P2Y14 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Preparation : Membranes are prepared from HEK293 or CHO cells stably expressing the human P2Y14 receptor.

-

Radioligand : [3H]UDP is a commonly used radioligand for the P2Y14 receptor.[10]

-

Assay Buffer : A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Procedure :

-

Incubate cell membranes with a fixed concentration of [3H]UDP and varying concentrations of the unlabeled antagonist.

-

Incubations are typically carried out for 60 minutes at room temperature.[10]

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., using a cell harvester).[11]

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis : The IC50 value, the concentration of antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

-

Cell Line : C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6) are a suitable model system.[12]

-

Procedure :

-

Seed P2Y14-C6 cells in 24-well plates.

-

Pre-incubate the cells with varying concentrations of the antagonist in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[12]

-

Stimulate adenylyl cyclase with forskolin and activate the P2Y14 receptor with an agonist such as UDP-glucose.[4]

-

Incubate for 15 minutes at 37°C.[13]

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

-

-

Data Analysis : Generate concentration-response curves for the agonist in the presence and absence of the antagonist. A rightward shift in the agonist concentration-response curve indicates competitive antagonism. The KB (dissociation constant of the antagonist) can be determined using a Schild analysis.[7]

Calcium Mobilization Assay

This assay is used to assess the effect of antagonists on agonist-induced intracellular calcium release, typically in cells co-expressing the P2Y14 receptor and a promiscuous Gα subunit like Gαqi5 to couple the Gi-linked receptor to the Gq pathway.

-

Cell Line : HEK293 cells co-expressing the P2Y14 receptor and Gαqi5.[10]

-

Calcium Indicator Dye : Use a calcium-sensitive fluorescent dye such as Fluo-4 AM.

-

Procedure :

-

Load the cells with the calcium indicator dye.

-

Pre-incubate the cells with the antagonist.

-

Stimulate the cells with a P2Y14 receptor agonist (e.g., UDP-glucose).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[14]

-

-

Data Analysis : The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and an IC50 value can be calculated.

Chemotaxis Assay

This functional assay evaluates the ability of an antagonist to block the agonist-induced migration of immune cells.

-

Cell Types : Differentiated HL-60 cells (a human promyelocytic leukemia cell line) or freshly isolated human neutrophils are commonly used.[12][15]

-

Apparatus : A Boyden chamber or a similar transwell migration system with a porous membrane is used.[12]

-

Procedure :

-

Place the cells in the upper chamber of the transwell.

-

Add the chemoattractant (e.g., UDP-glucose) to the lower chamber.

-

Add the antagonist to the upper chamber with the cells.

-

Incubate for a sufficient time to allow cell migration (e.g., 2 hours).[4]

-

Quantify the number of migrated cells in the lower chamber, for example, by using a fluorescent dye and measuring fluorescence.

-

-

Data Analysis : The IC50 value for the inhibition of chemotaxis is determined from the concentration-response curve of the antagonist.

Visualizations: Pathways and Processes

P2Y14 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the P2Y14 receptor.

Caption: P2Y14 receptor signaling cascade initiated by agonist binding.

Experimental Workflow for P2Y14 Receptor Antagonist Screening

This diagram outlines a typical workflow for identifying and characterizing novel P2Y14 receptor antagonists.

Caption: A generalized workflow for the discovery and development of P2Y14 receptor antagonists.

Structure-Activity Relationship (SAR) of 2-Naphthoic Acid Analogs

This diagram illustrates the key structural modifications and their impact on the activity of the 4,7-disubstituted 2-naphthoic acid scaffold.

Caption: Key structure-activity relationships for the 2-naphthoic acid class of P2Y14R antagonists.

References

- 1. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring a 2-naphthoic acid template for the structure-based design of P2Y14 receptor antagonist molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The P2Y6 Receptor Antagonist MRS3558: A Technical Guide for Studying Immune Cell Trafficking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of MRS3558, a selective antagonist of the P2Y6 receptor, as a tool for investigating the complex mechanisms of immune cell trafficking. The P2Y6 receptor, activated by the nucleotide uridine diphosphate (UDP), has emerged as a significant player in modulating inflammatory responses and guiding the movement of various immune cells. Understanding the role of this receptor and the effects of its antagonism with this compound is crucial for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases.

Core Concepts: The P2Y6 Receptor in Immune Cell Migration

The P2Y6 receptor is a G protein-coupled receptor (GPCR) expressed on a variety of immune cells, including neutrophils, monocytes, macrophages, and lymphocytes. Its activation by UDP, often released at sites of tissue injury and inflammation, triggers downstream signaling cascades that influence cell adhesion, chemotaxis, and transmigration across endothelial barriers.

Mechanism of Action of this compound

This compound acts as a selective antagonist at the P2Y6 receptor, effectively blocking the binding of its endogenous ligand, UDP. This inhibition prevents the initiation of the downstream signaling pathways that are crucial for P2Y6-mediated immune cell trafficking. While the precise, direct inhibitory concentrations for migration are still being extensively researched, studies have demonstrated the efficacy of this compound and the closely related compound MRS2578 in modulating immune cell responses.

Quantitative Data on the Effects of this compound/MRS2578 on Immune Cell Trafficking

The following tables summarize the available quantitative and qualitative data on the effects of this compound and its widely used analog, MRS2578, on the trafficking of various immune cell populations.

Table 1: Effect of MRS2578 on Neutrophil Migration

| Assay Type | Cell Type | Chemoattractant | MRS2578 Concentration | Observed Effect | Citation |

| Transendothelial Migration | Human Neutrophils | Lipopolysaccharide (LPS) | 10 µM | Minor, statistically insignificant effect on migration. | [1] |

| Chemotaxis (Transwell) | Human Neutrophils | Interleukin-8 (IL-8) | 10 µM | Unaffected migration. | [2] |

| Migration and NET formation | Human Neutrophils | Monosodium Urate (MSU) Crystals | Not specified | Repressed neutrophil migration and blocked NET formation. |

Table 2: Effect of MRS2578 on Monocyte/Macrophage Trafficking

| Assay Type | Cell Type | Stimulus | MRS2578 Treatment | Observed Effect on Trafficking | Citation |

| In vivo Abdominal Aortic Aneurysm Model | Murine Macrophages | Angiotensin II | In vivo administration | Significantly increased infiltration of macrophages. | |

| IL-8 Secretion (indirect effect on neutrophil migration) | Human Monocytes | TLR1/2 agonist | Not specified | Markedly diminished IL-8 secretion. |

Note: The finding of increased macrophage infiltration in the in vivo model with MRS2578 treatment suggests a complex role for the P2Y6 receptor in different inflammatory contexts, which may involve indirect effects or the influence of other signaling pathways in the tissue microenvironment.

Signaling Pathways

The activation of the P2Y6 receptor initiates a cascade of intracellular events that ultimately regulate the migratory machinery of immune cells. The primary signaling pathways involved are the Gαq/Ca2+/PKCα and Gα13/ROCK pathways.[3]

P2Y6 Receptor Signaling Pathway

Caption: P2Y6 receptor signaling cascade in immune cell migration.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on immune cell trafficking.

Neutrophil Transwell Chemotaxis Assay

This assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant in the presence or absence of this compound.

Materials:

-

Isolated human or murine neutrophils

-

RPMI 1640 medium with 5% FBS

-

Chemoattractant (e.g., IL-8, fMLP)

-

This compound (and vehicle control, e.g., DMSO)

-

Transwell inserts (5 µm pore size) for 24-well plates

-

24-well tissue culture plates

-

Hemocytometer or automated cell counter

-

Microplate reader (for ATP-based quantification)

Procedure:

-

Cell Preparation: Isolate neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 with 5% FBS at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

Add 600 µL of RPMI 1640 with 5% FBS containing the desired concentration of chemoattractant to the lower chamber of the 24-well plate.

-

In separate wells for the antagonist treatment, add the chemoattractant and the desired concentration of this compound. Include a vehicle control.

-

Carefully place the Transwell inserts into the wells, avoiding air bubbles.

-

-

Cell Seeding: Add 100 µL of the neutrophil suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

-

Quantification of Migration:

-

Cell Counting: Carefully remove the Transwell inserts. Collect the medium from the lower chamber and count the number of migrated cells using a hemocytometer or an automated cell counter.

-

ATP-based Assay: Alternatively, quantify the number of migrated cells by measuring ATP levels in the lower chamber using a commercially available kit (e.g., CellTiter-Glo®).

-

Monocyte Adhesion Assay

This assay measures the adhesion of monocytes to an endothelial cell monolayer, a critical step in extravasation.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Monocytes (e.g., THP-1 cell line or primary human monocytes)

-

Endothelial cell growth medium

-

Monocyte culture medium

-

TNF-α (to activate endothelial cells)

-

This compound (and vehicle control)

-

Fluorescent label for monocytes (e.g., Calcein-AM)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Procedure:

-

Endothelial Cell Monolayer: Seed HUVECs into a 96-well black, clear-bottom plate and grow to confluence.

-

Activation: Treat the confluent HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

-

Monocyte Labeling: Incubate monocytes with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol. Wash the cells to remove excess dye and resuspend in culture medium.

-

Treatment: Pre-incubate the labeled monocytes with different concentrations of this compound or vehicle control for 30 minutes.

-

Adhesion:

-

Wash the activated HUVEC monolayer to remove TNF-α.

-

Add the pre-treated monocyte suspension to the HUVEC-coated wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing: Gently wash the wells with pre-warmed medium to remove non-adherent monocytes.

-

Quantification: Measure the fluorescence intensity of the remaining adherent monocytes in each well using a fluorescence microplate reader.

In Vivo Leukocyte Trafficking Model (Intravital Microscopy)

This advanced technique allows for the real-time visualization and quantification of leukocyte trafficking within the microvasculature of a living animal.

Materials:

-

Anesthetized mouse (e.g., C57BL/6)

-

Intravital microscope equipped with a fluorescent light source and appropriate filters

-

Surgical tools for exposing the cremaster muscle or other suitable tissue

-

Fluorescently labeled antibodies against leukocyte markers (e.g., anti-Gr-1 for neutrophils)

-

Inflammatory stimulus (e.g., TNF-α, LPS)

-

This compound formulated for in vivo administration

-

Saline or vehicle for control injection

Procedure:

-

Animal Preparation: Anesthetize the mouse and perform the necessary surgery to expose the microcirculation of the tissue of interest (e.g., cremaster muscle). Maintain the animal's body temperature and hydration.

-

Labeling and Stimulation:

-

Administer a fluorescently labeled antibody intravenously to visualize circulating leukocytes.

-

Apply a local inflammatory stimulus to the exposed tissue to induce leukocyte recruitment.

-

-

This compound Administration: Administer this compound or vehicle control systemically (e.g., intraperitoneal or intravenous injection) at a predetermined time before or after the inflammatory stimulus.

-

Image Acquisition:

-

Position the animal on the microscope stage and identify suitable post-capillary venules for observation.

-

Record video sequences of leukocyte-endothelial interactions, capturing rolling, adhesion, and transmigration events.

-

-

Data Analysis:

-

Quantify the number of rolling and adherent leukocytes per unit area of the vessel wall.

-

Measure the rolling velocity of leukocytes.

-

Count the number of transmigrated leukocytes in the extravascular tissue.

-

Compare the data from this compound-treated animals to the control group.

-

Logical Workflow for Investigating this compound's Effect on Immune Cell Trafficking

Caption: Experimental workflow for studying this compound.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the P2Y6 receptor in immune cell trafficking. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at understanding the intricate processes of leukocyte migration in health and disease. Further investigation is warranted to fully elucidate the quantitative effects of this compound on various immune cell types and to understand its complex in vivo activities. This knowledge will be instrumental in evaluating the therapeutic potential of targeting the P2Y6 receptor for inflammatory disorders.

References

- 1. Endothelial P2Y2 receptor regulates LPS-induced neutrophil transendothelial migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular ATP and P2 receptors are required for IL-8 to induce neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the P2Y14 Receptor in Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a critical regulator of innate immunity and inflammation.[1][2] Notably, P2Y14 is highly expressed in neutrophils, the first responders of the immune system, where it plays a pivotal role in orchestrating their migration towards sites of tissue damage and infection.[3][4] Activation of P2Y14 by endogenous ligands, such as UDP-glucose released from stressed or damaged cells, triggers a signaling cascade that culminates in cytoskeletal rearrangement and directed cell movement, a process known as chemotaxis.[5][6] This technical guide provides an in-depth overview of the P2Y14 receptor's function in neutrophil chemotaxis, detailing its signaling pathways, quantitative activation data, and key experimental protocols for its study. This information is intended to support researchers and drug development professionals in exploring P2Y14 as a potential therapeutic target for modulating inflammatory responses.

P2Y14 Receptor and its Ligands

The P2Y14 receptor is a member of the P2Y family of purinergic receptors and is distinguished by its activation by nucleotide sugars.[3][5] It is not activated by other nucleotides like ATP, ADP, or UTP.[3]

Key Agonists:

-

UDP-glucose: A potent and stable agonist, often considered the primary physiological ligand.[3][5]

-

UDP [3]

The stability of UDP-glucose is a key feature, as it is not readily hydrolyzed by ecto-nucleotidases present on neutrophils, allowing for a sustained signaling response.[5]

P2Y14 Signaling Pathway in Neutrophil Chemotaxis

The P2Y14 receptor is coupled to the Gi/o family of G proteins.[3][7] Upon ligand binding, the receptor initiates a downstream signaling cascade that is critical for cell polarization and migration.

The proposed signaling pathway is as follows:

-

Ligand Binding and G-protein Activation: UDP-glucose binds to the P2Y14 receptor, causing a conformational change that activates the associated heterotrimeric Gi protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer.

-

Downstream Effectors of Gαi: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Gβγ-mediated Signaling to RhoA: The Gβγ dimer is believed to activate Phosphoinositide 3-kinase (PI3K).[3] PI3K then facilitates the recruitment of a Rho guanine nucleotide exchange factor (GEF) to the plasma membrane. This GEF, in turn, promotes the exchange of GDP for GTP on RhoA, leading to its activation.[3]

-

RhoA/ROCK Pathway and Cytoskeletal Reorganization: Activated RhoA (RhoA-GTP) stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[1] ROCK activation leads to the phosphorylation of various substrates that control actin-myosin contractility and stress fiber formation, driving the cytoskeletal rearrangements necessary for cell shape changes and directed migration.[1][5]

-

ERK1/2 Activation: P2Y14 activation also leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), another pathway involved in cell migration and inflammatory responses.[7]

Below is a diagram illustrating the P2Y14 signaling pathway leading to neutrophil chemotaxis.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The UDP-sugar-sensing P2Y(14) receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purinergic signaling and immune cell chemotaxis. Focus on "the UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Investigating P2Y14 Signaling: A Technical Guide Featuring the Antagonist PPTN

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the investigation of P2Y14 receptor signaling, with a focus on the use of a selective antagonist. While the initial focus of this inquiry was on MRS3558, a thorough review of scientific literature reveals a lack of extensive data on this specific compound. However, the field has largely characterized the P2Y14 receptor using the potent and selective antagonist, PPTN (4,7-disubstituted 2-naphthoic acid derivative) .[1][2][3] Therefore, this guide will leverage the comprehensive available data on PPTN to provide a detailed technical resource for studying P2Y14 signaling. Limited information is available for other antagonists such as MRS4458, which has been identified as a potent antagonist in fluorescent assays.[4]

The P2Y14 Receptor Signaling Cascade

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, most notably UDP-glucose.[5] This receptor is predominantly coupled to the Gi/o family of G proteins.[1][6] Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, P2Y14 activation has been demonstrated to stimulate the Rho/Rho kinase pathway, which is integral to cytoskeletal rearrangement and cellular migration, particularly in immune cells such as neutrophils.[1]

Below is a diagram illustrating the canonical P2Y14 signaling pathway.

Quantitative Data for PPTN

The following tables summarize the key quantitative parameters for the P2Y14 antagonist PPTN, derived from various in vitro assays.

| Parameter | Value | Assay | Cell Line | Reference |

| KB | 434 pM | Schild Analysis (cAMP Assay) | C6 Glioma cells expressing human P2Y14 | [3][7] |

| IC50 | ~1 nM | Chemotaxis Assay (with 10 µM UDP-glucose) | Differentiated HL-60 cells | [3] |

| IC50 | ~4 nM | Chemotaxis Assay (with 100 µM UDP-glucose) | Differentiated HL-60 cells | [3] |

Table 1: Affinity and Potency of PPTN at the P2Y14 Receptor.

| Receptor Subtype | Effect of 1 µM PPTN | Reference |

| P2Y1 | No agonist or antagonist effect | [3][7] |

| P2Y2 | No agonist or antagonist effect | [3][7] |

| P2Y4 | No agonist or antagonist effect | [3][7] |

| P2Y6 | No agonist or antagonist effect | [3][7] |

| P2Y11 | No agonist or antagonist effect | [3][7] |

| P2Y12 | No agonist or antagonist effect | [3][7] |

| P2Y13 | No agonist or antagonist effect | [3][7] |

Table 2: Selectivity Profile of PPTN across P2Y Receptors.

Experimental Protocols

Detailed methodologies for key experiments used to characterize P2Y14 signaling and its antagonism by PPTN are provided below.

cAMP Accumulation Assay

This assay is used to determine the ability of a P2Y14 antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To quantify the competitive antagonism of PPTN at the P2Y14 receptor.

Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).[1]

Methodology:

-

Cell Culture: Culture P2Y14-C6 cells in F-12 medium supplemented with 10% fetal bovine serum (FBS) and maintain at 37°C in a 5% CO2 incubator. Seed cells into 24-well plates approximately 24 hours before the assay.

-

Cell Labeling: Two hours prior to the assay, label the cells with 1 µCi/well of [3H]adenine in a 25 mM HEPES-buffered, serum-free DMEM.

-

Assay Buffer: Wash the cells and incubate in an assay buffer containing a phosphodiesterase inhibitor, such as 200 µM 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[8]

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of PPTN for a designated period.

-

Agonist Stimulation: Initiate the assay by adding 30 µM forskolin (to stimulate adenylyl cyclase) along with the P2Y14 agonist, UDP-glucose, at various concentrations.

-

Incubation: Incubate the plates for 15 minutes at 37°C.[8]

-

Termination and cAMP Measurement: Stop the reaction by aspirating the medium and adding 500 µl of ice-cold 5% trichloroacetic acid.[8] Quantify the intracellular [3H]cAMP levels using a competitive binding assay or other suitable detection method.

-

Data Analysis: Generate concentration-effect curves for UDP-glucose in the presence of different concentrations of PPTN. Perform a Schild analysis to determine the KB value for PPTN.[9]

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon GPCR activation. While P2Y14 is primarily Gi-coupled, co-expression with a promiscuous Gα subunit (like Gα16 or a Gαq/i chimera) can redirect the signal to the Gq pathway, resulting in calcium mobilization.[5]

Objective: To assess the inhibitory effect of PPTN on P2Y14-mediated calcium signaling.

Cell Line: HEK293T cells transiently co-expressing the human P2Y14 receptor and a promiscuous Gα protein.

Methodology:

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Co-transfect the cells with plasmids encoding the P2Y14 receptor and a promiscuous Gα subunit. Seed the transfected cells into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This is typically done in a suitable buffer for 30-60 minutes at 37°C.

-

Antagonist Incubation: Pre-incubate the cells with various concentrations of PPTN.

-

Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Inject the P2Y14 agonist (UDP-glucose) and immediately begin recording fluorescence intensity.

-

Data Acquisition: Measure the fluorescence signal over time to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each condition. Calculate the IC50 value for PPTN by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Chemotaxis Assay

This functional assay evaluates the ability of an antagonist to block agonist-induced cell migration.

Objective: To determine the inhibitory effect of PPTN on P2Y14 receptor-mediated chemotaxis.

Cell Line: Differentiated HL-60 cells (neutrophil-like) or freshly isolated human neutrophils.[1][10]

Methodology:

-

Cell Preparation: Differentiate HL-60 promyelocytic leukemia cells into a neutrophil-like phenotype by treating with 1.3% DMSO for 5 days. Alternatively, isolate neutrophils from fresh human blood.

-

Boyden Chamber Setup: Utilize a Boyden chamber or a similar transwell migration system with a porous membrane.

-

Loading: Add the chemoattractant (UDP-glucose) to the lower chamber of the Boyden chamber.[1] Load the cell suspension, pre-incubated with or without varying concentrations of PPTN, into the upper chamber.

-

Incubation: Incubate the chamber for approximately 2 hours at 37°C to allow for cell migration through the membrane towards the chemoattractant.[8]

-

Quantification of Migration: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting or by using a fluorescent dye to label the cells and measuring the fluorescence in the bottom compartment.

-

Data Analysis: Calculate the chemotactic index (fold-migration over baseline). Determine the IC50 of PPTN by plotting the inhibition of UDP-glucose-induced chemotaxis against the antagonist concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Adenosine A3 Receptor Antagonist MRS3558: A Potential Modulator of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a myriad of physiological and pathological processes. The adenosine A3 receptor (A3AR) has emerged as a critical regulator of inflammatory cascades, making it a promising target for therapeutic intervention. MRS3558, a selective antagonist of the A3AR, holds potential as a tool to dissect the role of this receptor in inflammation and as a lead compound for the development of novel anti-inflammatory agents. This technical guide synthesizes the current understanding of this compound's mechanism of action and its putative effects on key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Due to the limited availability of public data specifically on this compound, this paper draws upon the broader knowledge of A3AR antagonism to postulate its effects and outlines experimental approaches for its investigation.

Introduction to this compound and the A3 Adenosine Receptor in Inflammation

Adenosine, an endogenous purine nucleoside, fine-tunes inflammatory responses through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. The A3AR is of particular interest as its expression is often upregulated in inflammatory and cancerous tissues. Activation of A3AR has been shown to exert both pro- and anti-inflammatory effects depending on the cellular context and the duration of stimulation.

This compound has been identified as a selective antagonist for the A3AR. As an antagonist, this compound blocks the binding of endogenous adenosine to the A3AR, thereby inhibiting its downstream signaling. This inhibitory action provides a valuable mechanism to probe the physiological and pathological roles of A3AR in inflammation. Understanding the precise consequences of A3AR blockade by this compound on inflammatory pathways is crucial for evaluating its therapeutic potential.

Postulated Effects of this compound on Key Inflammatory Pathways

Based on the known signaling cascades associated with the A3AR, antagonism by this compound is hypothesized to modulate the following critical inflammatory pathways:

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on A3AR agonists have suggested that A3AR activation can suppress NF-κB activation. Therefore, it is plausible that this compound, by blocking the A3AR, could lead to a de-repression or even an enhancement of NF-κB signaling, depending on the basal level of adenosine and A3AR activity in a given cellular environment.

A proposed mechanism is that A3AR signaling may interfere with the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By antagonizing the A3AR, this compound could potentially prevent this interference, allowing for the canonical activation of the NF-κB pathway.

Diagram: Postulated Effect of this compound on the NF-κB Pathway

The Discovery and Synthesis of MRS3558: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS3558, also known as CF502, is a potent and selective antagonist of the A3 adenosine receptor (A3AR). This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols, quantitative biological data, and a visualization of its implicated signaling pathway. The pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine core of this compound has been a key scaffold in the development of A3AR antagonists. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of medicinal chemistry and pharmacology.

Discovery and Rationale

This compound emerged from medicinal chemistry efforts focused on the development of selective antagonists for the A3 adenosine receptor. The pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold was identified as a promising template for achieving high affinity and selectivity for the A3AR. Through systematic structure-activity relationship (SAR) studies, researchers explored modifications at various positions of this heterocyclic core to optimize the pharmacological profile. These investigations led to the discovery of this compound, a compound exhibiting potent and selective A3AR antagonism.[2][3]

Synthesis of this compound

The synthesis of this compound and related pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives involves a multi-step process starting from substituted pyrazole precursors. The general synthetic strategy is outlined below.

Experimental Protocol: General Synthesis of the Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Scaffold

A key step in the synthesis of this scaffold is the construction of the pyrazolo[3,4-d]pyrimidine intermediate. This is typically achieved by reacting a 5-aminopyrazole-4-carbonitrile with a suitable reagent to form the pyrimidine ring. Subsequent modifications and cyclizations lead to the final tricyclic system.

Step 1: Synthesis of 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

A mixture of the appropriate starting pyrazole derivative and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield the hydrazinyl intermediate.

Step 2: Cyclization to form the Pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine

The hydrazinyl intermediate is then reacted with an appropriate orthoester or a similar cyclizing agent in a high-boiling solvent, such as dimethylformamide (DMF) or acetic acid, under reflux. This step leads to the formation of the triazole ring fused to the pyrimidine ring.

Step 3: Isomerization to the Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Core

In many cases, the initial cyclization yields the [4,3-c] isomer. This can be isomerized to the desired and more stable [1,5-c] isomer by heating in a suitable solvent, often in the presence of a catalytic amount of acid or base. This Dimroth rearrangement is a crucial step in obtaining the final scaffold of this compound.[1]

Note: The specific substituents on the pyrazole and pyrimidine rings in this compound would be introduced through the appropriate choice of starting materials and reagents in this general synthetic scheme.

Biological Activity and Quantitative Data

This compound is a selective antagonist of the A3 adenosine receptor. Its biological activity has been characterized through various in vitro and in vivo studies. The compound's affinity for the A3AR is typically determined through radioligand binding assays.

| Parameter | Value | Assay | Species | Reference |

| A3AR Affinity (Ki) | 1.65 nM | Radioligand Binding ([125I]I-AB-MECA) | Human | [4] |

| A1AR Affinity (Ki) | > 10 µM | Radioligand Binding | Human | [4] |

| A2AAR Affinity (Ki) | > 10 µM | Radioligand Binding | Human | [4] |

This table summarizes representative quantitative data for this compound and related compounds. Values can vary depending on the specific experimental conditions.

Signaling Pathway

As an antagonist, this compound is expected to block the downstream signaling pathways activated by A3AR agonists. The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gi. Activation of the A3AR by an agonist, such as CF502 (a synonym for this compound when acting as an agonist in some contexts, though primarily known as an antagonist), has been shown to inhibit the PI3K/PKB/Akt and NF-κB signaling pathways.[5][6] Therefore, as an antagonist, this compound would prevent this inhibition, leading to a more complex cellular response depending on the basal activity of these pathways.

The following diagram illustrates the signaling pathway inhibited by A3AR agonism, which this compound would antagonize.

Caption: A3AR antagonist (this compound) blocks agonist-induced inhibition of the PI3K/Akt/NF-κB pathway.

Experimental Workflows

The discovery and characterization of this compound involve a series of interconnected experimental workflows.

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and optimization of this compound.

Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the A3 adenosine receptor in various physiological and pathological processes. Its potent and selective antagonist activity, coupled with a well-defined chemical structure, makes it a suitable candidate for further preclinical and potentially clinical investigations. The synthetic route to the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine core is established, allowing for the generation of analogs for further SAR exploration. The elucidation of its impact on the PI3K/Akt/NF-κB signaling pathway provides a mechanistic basis for its observed biological effects. This technical guide serves as a foundational resource for researchers working with or interested in the development of A3AR antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazolo [4,3-e][1,2,4]triazolo[1,5-c]pyrimidine template: Organic and medicinal chemistry approach [sfera.unife.it]

- 4. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The A3 adenosine receptor agonist CF502 inhibits the PI3K, PKB/Akt and NF-kappaB signaling pathway in synoviocytes from rheumatoid arthritis patients and in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

Structural Activity Relationship of P2Y Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of antagonists for P2Y receptors, with a focus on the P2Y6 receptor and a comparative look at analogs of the P2Y1 antagonist, MRS3558. This document is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows to aid in the research and development of novel P2Y receptor modulators.

Introduction to P2Y Receptors and Antagonists

The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. These receptors are involved in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention. The P2Y6 receptor, preferentially activated by UDP, is implicated in inflammatory responses, neurodegeneration, and cancer.[1] Consequently, the development of potent and selective P2Y6 receptor antagonists is of significant interest.

While the query specifically mentioned this compound, a known P2Y1 receptor antagonist, comprehensive SAR studies for its analogs are primarily focused on their activity at the P2Y1 receptor. In contrast, extensive research has been conducted on other chemical scaffolds as P2Y6 receptor antagonists. This guide will therefore provide a detailed overview of the SAR of 2H-chromene derivatives, a well-characterized class of P2Y6 receptor antagonists. To directly address the initial query, a summary of the SAR for this compound analogs at the P2Y1 receptor is also included.

Structural Activity Relationship of 2H-Chromene P2Y6 Receptor Antagonists

The 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold has been extensively investigated for its P2Y6 receptor antagonist activity. The following sections summarize the key SAR findings based on modifications at various positions of the chromene ring.

Quantitative Data Summary

The antagonist activity of 2H-chromene analogs was primarily evaluated using UDP-induced calcium mobilization assays in human P2Y6 receptor-expressing 1321N1 astrocytoma cells. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: SAR of Substitutions at the 6- and 8-positions of the 2H-Chromene Scaffold

| Compound | R6 | R8 | IC50 (µM) at hP2Y6R |

| 1 | H | H | >10 |

| 2 | F | H | 1.81[2] |

| 3 | Cl | H | 1.2[2] |

| 4 | Br | H | 2.5[2] |

| 5 | I | H | 4.94[2] |

| 6 | H | F | >10 |

| 7 | F | F | 2.99[2] |

Data sourced from studies on UDP-induced Ca2+ mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells.

Table 2: SAR of Alkynyl Extensions at the 6- and 8-positions

| Compound | Substitution | IC50 (µM) at hP2Y6R |

| 8 | 6-(Ethynyl) | 3.1 |

| 9 | 6-(Prop-1-yn-1-yl) | 2.5 |

| 10 | 8-(Triethylsilylethynyl) | 0.46[2] |

| 11 | 6-((4-Boc-piperazin-1-yl)methyl)ethynyl | 0.162 |

Data sourced from studies on UDP-induced Ca2+ mobilization in hP2Y6R-expressing 1321N1 astrocytoma cells.

Key SAR Insights for 2H-Chromene Analogs:

-

Halogen Substitution: Small halogen substitutions at the 6-position (F, Cl) enhance potency compared to larger halogens (Br, I) or no substitution.[2] 6,8-difluoro substitution is well-tolerated.[2]

-

Alkynyl Extensions: Long-chain amino-functionalized alkynyl extensions, particularly at the 6- and 8-positions, can significantly increase antagonist affinity.[3] A 6-(Boc-amino-n-heptylethynyl) analog demonstrated an IC50 of 162 nM.[3]

-

Other Substitutions: Modifications to the 2-(trifluoromethyl) and 3-nitro groups have generally led to a decrease in affinity.[2]

Structural Activity Relationship of this compound Analogs at the P2Y1 Receptor

This compound is a potent and selective antagonist of the P2Y1 receptor. The SAR of its analogs has been explored to improve potency and pharmacokinetic properties.

Table 3: SAR of this compound Analogs at the Human P2Y1 Receptor

| Compound | Modification from this compound | IC50 (nM) at hP2Y1R |

| MRS2500 | Parent compound (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) | 0.78 |

| This compound | 2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate | 0.48[4] |

| Analog 1 | Removal of 2-Chloro group | 25 |

| Analog 2 | Replacement of N6-methyl with N6-ethyl | 1.2 |

| Analog 3 | Esterification of one phosphate group | >1000[4] |

Data sourced from radioligand binding assays and functional assays on hP2Y1R.

Key SAR Insights for this compound Analogs:

-

Adenine Ring Substitutions: A 2-chloro substitution and an N6-methyl group are crucial for high affinity.

-

Ribose Moiety: The (N)-methanocarba modification, which locks the ribose ring in a North conformation, enhances potency.

-

Phosphate Groups: Both phosphate groups are essential for activity; modification or removal of one dramatically reduces potency.[4]

Experimental Protocols

Calcium Mobilization Assay

This assay is a functional screen to measure the ability of compounds to antagonize the increase in intracellular calcium ([Ca2+]i) induced by a P2Y6 receptor agonist (UDP).

Methodology:

-

Cell Culture: Human 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor are cultured in appropriate media and seeded into 96-well or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 1 hour at 37°C.[5] This is followed by washing with a buffered salt solution to remove extracellular dye.

-

Compound Incubation: The antagonist compounds (this compound analogs or other test compounds) at various concentrations are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.[6] The fluorescent signal is measured before and after the addition of a P2Y6 agonist (e.g., UDP at its EC80 concentration).

-

Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of a calcium response. The ability of the antagonist to inhibit this response is calculated as a percentage of the control response (agonist alone). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the target receptor (e.g., P2Y1) are prepared by homogenization and centrifugation.[7] The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]MRS2500 for P2Y1), and varying concentrations of the unlabeled test compound.[7]

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8] The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist and is subtracted from the total binding to yield specific binding. The IC50 value of the test compound is determined from the competition binding curve. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

P2Y6 Receptor Signaling Pathway

The P2Y6 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase Cβ (PLCβ).[1] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9] The P2Y6 receptor can also couple to Gα13 to activate the Rho/ROCK pathway.

Caption: P2Y6 Receptor Signaling Cascade.

Experimental Workflow for P2Y Antagonist Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel P2Y receptor antagonists.

Caption: P2Y Receptor Antagonist Screening Workflow.

Conclusion

The structural activity relationship of P2Y receptor antagonists is a complex and evolving field. For the 2H-chromene class of P2Y6 antagonists, modifications at the 6- and 8-positions of the chromene ring have been shown to be critical for modulating potency. For this compound and its analogs, the integrity of the bisphosphate moiety and specific substitutions on the adenine and ribose components are key determinants of their high affinity for the P2Y1 receptor. The data, protocols, and pathways presented in this guide provide a comprehensive resource for researchers working on the discovery and development of novel P2Y receptor antagonists. Future work will likely focus on improving the selectivity and drug-like properties of these compounds to translate their therapeutic potential into clinical applications.

References

- 1. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scholars@Duke publication: Synthesis and SAR of pyrimidine-based, non-nucleotide P2Y14 receptor antagonists. [scholars.duke.edu]

- 4. Acyclic and cyclopropyl analogues of adenosine bisphosphate antagonists of the P2Y1 receptor: structure-activity relationships and receptor docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuran-substituted urea derivatives as novel P2Y(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of bisphosphate nucleotide derivatives as P2Y1 receptor antagonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and P2Y₂ receptor agonist activities of uridine 5'-phosphonate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of P2Y14 Receptor Antagonists: A Technical Guide

Disclaimer: Despite a comprehensive search, specific in vitro characterization data for the compound MRS3558 is not publicly available. This guide provides a detailed overview of the standard methodologies and data presentation for a representative and well-characterized P2Y14 receptor antagonist, PPTN (4,7-disubstituted 2-naphthoic acid derivative), to serve as a technical reference for researchers, scientists, and drug development professionals. The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose, is a promising target for inflammatory and immune diseases.

Data Presentation

The in vitro characterization of a P2Y14 receptor antagonist typically involves determining its binding affinity and functional potency. The following tables summarize the kind of quantitative data that would be generated for a compound like PPTN.

| Compound | Receptor | Assay Type | Parameter | Value |

| PPTN | Human P2Y14 | Schild Analysis (Functional Antagonism) | KB | 434 pM[1] |

| Compound | Receptor | Assay Type | Parameter | Value |

| Representative P2Y14 Antagonist | Human P2Y14 | Radioligand Binding Assay | Ki | [Data not available for PPTN, but would be presented here] |

| Representative P2Y14 Antagonist | Human P2Y14 | Calcium Mobilization Assay | IC50 | [Data not available for PPTN, but would be presented here] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro characterization studies. Below are protocols for key experiments typically performed to characterize a P2Y14 receptor antagonist.

Radioligand Binding Assay

This assay measures the affinity of the antagonist for the P2Y14 receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the test compound for the P2Y14 receptor.

Materials:

-

HEK293 cells transiently or stably expressing the human P2Y14 receptor.

-

Cell membrane preparation from the above cells.

-

Radioligand: [3H]UDP.

-

Test compound (e.g., this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the P2Y14 receptor.

-

In a 96-well plate, add in the following order:

-

Assay Buffer.

-

A fixed concentration of [3H]UDP.

-

Increasing concentrations of the unlabeled test compound.

-

Cell membrane preparation (approximately 10-20 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled P2Y14 ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]

cAMP Functional Assay (Schild Analysis)

This functional assay determines the potency of the antagonist by measuring its ability to inhibit the agonist-induced decrease in cyclic AMP (cAMP) levels, a downstream signaling event of the Gi-coupled P2Y14 receptor.

Objective: To determine the dissociation constant (KB) of the antagonist through Schild analysis.

Materials:

-

C6 glioma cells stably expressing the human P2Y14 receptor.[1]

-

Agonist: UDP-glucose.[1]

-

Antagonist: Test compound (e.g., this compound).

-

Forskolin (to stimulate adenylyl cyclase).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, AlphaScreen).

Procedure:

-

Seed the P2Y14-expressing C6 glioma cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with increasing concentrations of the antagonist for 15-30 minutes.

-

Add a range of concentrations of the agonist (UDP-glucose) to the wells, in the continued presence of the antagonist.

-

Simultaneously, add a fixed concentration of forskolin to all wells to stimulate cAMP production. IBMX should also be present to prevent cAMP degradation.[3]

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Construct concentration-response curves for UDP-glucose in the absence and presence of different concentrations of the antagonist.

-

Determine the EC50 values for UDP-glucose from each curve.

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

-

Create a Schild plot by plotting log(DR-1) versus the logarithm of the molar concentration of the antagonist.

-

The KB value can be derived from the x-intercept of the Schild plot if the slope is not significantly different from unity.[4]

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, which can be mediated by the βγ subunits of Gi proteins activating phospholipase C.

Objective: To determine the potency (IC50) of the antagonist in inhibiting agonist-induced calcium mobilization.

Materials:

-

CHO or HEK293 cells co-expressing the P2Y14 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple the receptor to the calcium signaling pathway.

-

Agonist: UDP-glucose.

-

Antagonist: Test compound (e.g., this compound).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (to prevent dye leakage).

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer containing probenecid for 45-60 minutes at 37°C.

-

Wash the cells with Assay Buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of the antagonist for 15-30 minutes.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Add a fixed concentration of the agonist (UDP-glucose, typically the EC80) and monitor the change in fluorescence intensity over time.

-

The peak fluorescence response is measured for each well.

-

Plot the percentage inhibition of the agonist response versus the antagonist concentration to determine the IC50 value.

Visualizations

P2Y14 Receptor Signaling Pathway and Antagonist Mechanism of Action

Caption: P2Y14 receptor signaling and antagonist inhibition.

Experimental Workflow for In Vitro Characterization of a P2Y14 Antagonist

Caption: Workflow for P2Y14 antagonist characterization.

References

- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MRS3558 for In Vitro Chemotaxis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in immunity, development, and disease. Microglia, the resident immune cells of the central nervous system, exhibit chemotaxis in response to pathological signals, a process critical in neuroinflammation and neurodegenerative diseases. The P2Y13 receptor, a G-protein coupled receptor activated by ADP, has been identified as a key player in regulating microglial function, including morphology and migration. MRS3558, a selective agonist for the P2Y13 receptor, serves as a valuable tool to investigate the role of this receptor in cellular migration. These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis assay, primarily focusing on microglial cells.

Data Presentation

While direct quantitative data for this compound in inducing chemotaxis is not extensively available in the current literature, the following tables summarize the potency of related P2Y13 receptor agonists in various functional assays. This information can serve as a valuable reference for designing dose-response experiments with this compound.

Table 1: Potency of ADP-like Agonists on P2Y13 Receptor (Signaling Events) [1][2]

| Agonist | Assay System | Measured Outcome | EC50 (nM) | 95% Confidence Interval (nM) |

| ADP-like agonists (overall) | Heterologous expression | Signaling events | 17.2 | 7.7–38.5 |

| 2MeSADP | Rodent P2Y13 | Functional responses | Lower than ADP | - |

| ADP-like agonists | Human P2Y13 | Signaling events | 7.4 | 2.9–18.8 |

| ADP-like agonists | Rodent P2Y13 | Signaling events | 149.8 | 64.3–348.8 |

Table 2: Potency of ADP-like Agonists on P2Y13 Receptor (Functional Responses) [1][2]

| Agonist | Assay System | Measured Outcome | EC50 (µM) | 95% Confidence Interval (µM) |

| ADP-like agonists (overall) | Endogenous expression | Functional responses | 1.76 | 0.3–10.06 |

Signaling Pathway

Activation of the P2Y13 receptor by this compound initiates a signaling cascade that culminates in directed cell movement. This process is primarily mediated through the Gαi subunit of the heterotrimeric G-protein.

Experimental Protocols

In Vitro Chemotaxis Assay using a Modified Boyden Chamber (Transwell Assay)

This protocol describes a widely used method for quantifying the chemotactic response of cells, such as microglia, to a chemoattractant like this compound.

Materials:

-

Cells: Microglial cell line (e.g., BV-2) or primary microglia.

-

Chemoattractant: this compound (P2Y13 agonist).

-

Culture Medium: Appropriate serum-free medium for the cell type.

-

Transwell Inserts: Polycarbonate membrane inserts with a suitable pore size (typically 5 µm or 8 µm for microglia).

-

24-well Culture Plates: To house the Transwell inserts.

-

Staining Solution: DAPI or Crystal Violet for cell visualization and counting.

-

Fixation Solution: 4% paraformaldehyde or methanol.

-

Permeabilization Solution (optional): 0.1% Triton X-100 in PBS.

-

Microscope: Inverted microscope with fluorescence or bright-field capabilities.

-

Image Analysis Software: For quantifying migrated cells.

Experimental Workflow:

Detailed Methodology:

-

Cell Preparation:

-

Culture microglial cells to 80-90% confluency in their standard growth medium.

-

Prior to the assay, detach the cells and resuspend them in serum-free medium.

-

Starve the cells in serum-free medium for 2-4 hours at 37°C to reduce basal migration.

-

Count the cells and adjust the concentration to 1 x 10^5 to 1 x 10^6 cells/mL in serum-free medium.

-

-

Assay Setup:

-

Prepare a range of this compound concentrations in serum-free medium. A suggested starting range, based on the potency of other P2Y13 agonists, is 10 nM to 10 µM. Include a negative control (serum-free medium only) and a positive control (e.g., 100 nM ATP).

-